Cas no 2171808-13-0 ((4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine)

(4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine Chemical and Physical Properties
Names and Identifiers
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- (4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine
- 2171808-13-0
- [(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine
- EN300-1282792
-
- Inchi: 1S/C11H15Cl2N/c1-8-5-10(3-4-11(8)13)7-14-6-9(2)12/h3-5,9,14H,6-7H2,1-2H3
- InChI Key: PYVYHQFXQNELIW-UHFFFAOYSA-N
- SMILES: ClC(C)CNCC1C=CC(=C(C)C=1)Cl
Computed Properties
- Exact Mass: 231.0581549g/mol
- Monoisotopic Mass: 231.0581549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12Ų
(4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282792-0.25g |
[(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine |
2171808-13-0 | 0.25g |
$867.0 | 2023-06-07 | ||
Enamine | EN300-1282792-250mg |
[(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine |
2171808-13-0 | 250mg |
$642.0 | 2023-10-01 | ||
Enamine | EN300-1282792-1000mg |
[(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine |
2171808-13-0 | 1000mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1282792-10000mg |
[(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine |
2171808-13-0 | 10000mg |
$3007.0 | 2023-10-01 | ||
Enamine | EN300-1282792-1.0g |
[(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine |
2171808-13-0 | 1g |
$943.0 | 2023-06-07 | ||
Enamine | EN300-1282792-5000mg |
[(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine |
2171808-13-0 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1282792-0.5g |
[(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine |
2171808-13-0 | 0.5g |
$905.0 | 2023-06-07 | ||
Enamine | EN300-1282792-10.0g |
[(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine |
2171808-13-0 | 10g |
$4052.0 | 2023-06-07 | ||
Enamine | EN300-1282792-0.1g |
[(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine |
2171808-13-0 | 0.1g |
$829.0 | 2023-06-07 | ||
Enamine | EN300-1282792-0.05g |
[(4-chloro-3-methylphenyl)methyl](2-chloropropyl)amine |
2171808-13-0 | 0.05g |
$792.0 | 2023-06-07 |
(4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine Related Literature
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on (4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine
Chemical Profile of (4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine and CAS No. 2171808-13-0
(4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. This compound, identified by the CAS number 2171808-13-0, has garnered attention due to its unique structural properties and potential utility in the development of novel therapeutic agents.
The molecular structure of (4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine consists of a phenyl ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position, further modified by an amine group linked to a (2-chloropropyl) moiety. This arrangement imparts specific electronic and steric characteristics that make it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The presence of both chloro and methyl substituents on the aromatic ring enhances the compound's reactivity, making it a versatile building block for further derivatization. Such modifications can lead to the development of new molecules with improved binding affinity and selectivity for biological targets.
Current research in medicinal chemistry has highlighted the importance of optimizing molecular structures to achieve desired pharmacokinetic properties. The amine functionality in (4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine provides a site for hydrogen bonding interactions, which can be crucial for drug-receptor interactions. Additionally, the (2-chloropropyl) side chain introduces additional conformational flexibility, allowing for fine-tuning of biological activity.
One of the most compelling aspects of this compound is its potential role in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated that analogs with similar phenyl ring substitutions can exhibit inhibitory effects on enzymes involved in inflammatory responses and cancer progression. The chlorine atoms, in particular, have been shown to enhance metabolic stability while maintaining binding efficacy.
The synthesis of (4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine involves multi-step organic transformations, including chlorination, alkylation, and functional group interconversions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired carbon-carbon bonds with high precision. These methods not only improve yield but also minimize unwanted byproducts, ensuring a cleaner synthetic pathway.
In terms of applications, this compound serves as a key intermediate in the preparation of more complex pharmaceuticals. Its structural features allow for further functionalization, enabling chemists to design molecules with tailored properties. For example, incorporating additional polar groups or hydrophobic moieties can modulate solubility and bioavailability, critical factors for drug development.
The growing body of literature on related compounds underscores their significance in modern drug discovery. Researchers are increasingly leveraging computational modeling and high-throughput screening to identify promising candidates for further investigation. The compound's unique combination of structural elements makes it a candidate for such exploratory studies, where its potential benefits can be systematically evaluated.
From a regulatory perspective, compounds like (4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine must undergo rigorous testing to ensure safety and efficacy before being considered for clinical use. This involves comprehensive toxicological assessments and preclinical studies to establish dosing regimens and identify any potential adverse effects. The robustness of its synthetic route also plays a role in regulatory compliance, as it must be reproducible and scalable for industrial production.
The future directions for research on this compound are multifaceted. Investigating its interactions with biological targets at a molecular level will provide insights into its mechanism of action. Additionally, exploring its derivatives could uncover new therapeutic opportunities across different therapeutic areas. The flexibility offered by its molecular framework makes it an attractive scaffold for innovative drug design.
In conclusion, (4-chloro-3-methylphenyl)methyl(2-chloropropyl)amine is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique properties make it a valuable tool for synthetic chemists and medicinal researchers alike. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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